N'-9H-fluoren-9-ylidenebenzohydrazide

Description

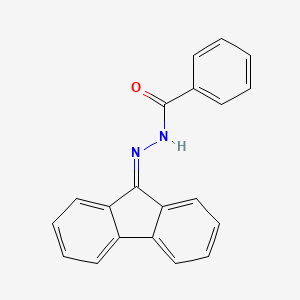

N'-9H-Fluoren-9-ylidenebenzohydrazide is a benzohydrazide derivative featuring a fluorenylidene group (C₁₃H₉) conjugated to a benzohydrazide moiety (C₆H₅CONHNH₂). This compound is synthesized via condensation reactions between 9-fluorenone and substituted hydrazides, as exemplified by related compounds in the literature . The fluorenylidene group imparts rigidity and aromaticity, enhancing π-π stacking interactions, while the hydrazide moiety offers nucleophilic sites for further functionalization.

Properties

IUPAC Name |

N-(fluoren-9-ylideneamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O/c23-20(14-8-2-1-3-9-14)22-21-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLYMCMLTSOSBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=C2C3=CC=CC=C3C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID17416334 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N'-9H-fluoren-9-ylidenebenzohydrazide with structurally related fluorenylidene derivatives, emphasizing molecular properties, substituent effects, and applications.

Notes:

- logP : Estimated for the target compound based on structural analogs (e.g., furan derivative logP = 3.214 ).

- Hydrogen Bonding : The benzoic acid derivative (E91) has higher acceptor capacity due to the carboxyl group .

Key Comparative Insights:

Substituent Effects: Electron-Withdrawing Groups: The cyano group in 2-cyano-N'-(9H-fluoren-9-ylidene)acetohydrazide () increases electrophilicity, favoring cyclization reactions. Hydroxyl/Furan Groups: Enhance solubility and bioactivity but reduce logP compared to purely aromatic derivatives . Anthracene/Biphenyloxy: Extend conjugation for material science applications but introduce steric bulk, limiting solubility .

Reactivity: The target compound’s hydrazide group enables reactions with aldehydes and malononitrile to form pyrazole, pyridine, or thiazole derivatives . In contrast, the benzoic acid derivative (E91) participates in coordination chemistry via its carboxylate group .

Applications: Pharmaceuticals: Hydrazide derivatives (e.g., target compound, furan analog) are explored as anti-inflammatory or antimicrobial agents . Materials Science: Fluorenylidene bisphenols (e.g., 4,4'-(9-fluorenylidene)diphenol) are used in high-performance polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.